molecular formula C10H20N2O B1638638 N-isobutylpiperidine-4-carboxamide

N-isobutylpiperidine-4-carboxamide

Cat. No.: B1638638
M. Wt: 184.28 g/mol
InChI Key: BJUSKOOBSNGOIR-UHFFFAOYSA-N
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Description

N-Isobutylpiperidine-4-carboxamide is a piperidine-derived compound characterized by a carboxamide group at the 4-position of the piperidine ring and an isobutyl substituent on the nitrogen atom. This structural configuration contributes to its unique physicochemical and pharmacological properties. The compound was synthesized with a 40% yield as a yellow oil, as evidenced by HRMS (APCI, m/z: [M]+ calc. 564.33, found 564.44) and ¹H NMR data, which revealed characteristic signals for the isobutyl group (δ 0.88 ppm, doublet) and piperidine backbone protons (δ 1.26–2.45 ppm) .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(2-methylpropyl)piperidine-4-carboxamide

InChI

InChI=1S/C10H20N2O/c1-8(2)7-12-10(13)9-3-5-11-6-4-9/h8-9,11H,3-7H2,1-2H3,(H,12,13)

InChI Key

BJUSKOOBSNGOIR-UHFFFAOYSA-N

SMILES

CC(C)CNC(=O)C1CCNCC1

Canonical SMILES

CC(C)CNC(=O)C1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The branched isobutyl group introduces steric bulk, which may hinder binding to flat receptor pockets compared to planar aromatic substituents like benzyl or chlorobenzyl .
  • Synthetic Accessibility : this compound was synthesized in moderate yield (40%), whereas analogs like N-(2-chlorobenzyl)piperidine-4-carboxamide are commercially available as standardized products, suggesting robust synthetic protocols for halogenated derivatives .

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